
Structural Analysis & Characterization of (S)-2-
Amino-2-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: (S)-2-amino-2-cyclopropylethanol

CAS No.: 1198185-81-7

Cat. No.: B3089762

Get Quote

Technical Guide for Drug Development & Application Scientists

Executive Summary
(S)-2-amino-2-cyclopropylethanol (CAS: 1198185-81-7), often referred to as (S)-

cyclopropylglycinol, is a high-value chiral building block in medicinal chemistry. It serves as a

conformationally constrained bioisostere of L-leucine and L-isoleucine, offering enhanced

metabolic stability and potency in peptide mimetics and small molecule inhibitors. Its structural

integrity is defined by the stability of the strained cyclopropyl ring and the fidelity of the chiral

center at C2. This guide provides a rigorous framework for the structural analysis,

stereochemical validation, and impurity profiling of this critical intermediate.

Part 1: Structural Elucidation & Spectroscopic
Signature[1]
Molecular Architecture
The molecule consists of a 2-aminoethanol backbone substituted at the 2-position with a

cyclopropyl group. The rigidity of the cyclopropyl moiety restricts the conformational freedom of
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the amino alcohol, which is often exploited to lock bioactive conformations in enzyme inhibitors

(e.g., NS3/4A protease inhibitors, DNA gyrase inhibitors).

Feature Specification

IUPAC Name (2S)-2-amino-2-cyclopropylethan-1-ol

CAS Number 1198185-81-7

Molecular Formula C₅H₁₁NO

Molecular Weight 101.15 g/mol

Chiral Center C2 (S-configuration)

Key Functionality

Primary amine (nucleophile), Primary alcohol

(H-bond donor/acceptor), Cyclopropyl ring

(lipophilic, rigid)

NMR Spectroscopy Analysis
The 1H NMR spectrum of (S)-2-amino-2-cyclopropylethanol is distinct due to the high-field

resonance of the cyclopropyl protons and the diastereotopic nature of the hydroxymethyl

protons.

Predicted 1H NMR Assignment (400 MHz, CDCl₃/D₂O exchange):
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Position Proton Type
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constants
(Hz)

Structural
Insight

Cyclopropyl CH (Methine) 0.20 – 0.40 Multiplet J ~ 4-8

Ring

anisotropy

effects;

typically

complex.

Cyclopropyl
CH₂

(Methylene)
0.45 – 0.65 Multiplet J ~ 4-8

Diastereotopi

c protons on

the ring.

C2-H CH-NH₂ 2.10 – 2.25 Multiplet J ~ 6-9

Chiral center;

shift

influenced by

amine and

ring.

C1-H CH₂-OH 3.30 – 3.45
dd (doublet of

doublets)
J ~ 10-11, 4-6

Diastereotopi

c due to

adjacent

chiral center.

C1-H' CH₂-OH 3.55 – 3.70 dd J ~ 10-11, 4-6

Distinct shift

from its

geminal

partner.

Critical Analysis Note: The cyclopropyl methine proton (connecting to the main chain) often

overlaps with the ring methylene protons. High-field NMR (600 MHz+) or 2D HSQC is

recommended to resolve the C2-H correlation to the cyclopropyl C1' carbon.

Mass Spectrometry (ESI-MS)[1]
Parent Ion: [M+H]⁺ = 102.16 m/z.

Fragmentation Pattern:
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Loss of CH₂OH: A characteristic fragment at m/z ~71 (cyclopropyl-CH-NH₂ cation)

indicates the integrity of the amino-cyclopropyl linkage.

Ring Stability: The absence of ring-opened fragments (alkenyl chains) confirms the

cyclopropyl group remained intact during ionization.

Part 2: Stereochemical Validation (The "S"
Configuration)
Ensuring the enantiomeric purity of (S)-2-amino-2-cyclopropylethanol is paramount, as the

(R)-enantiomer can lead to inactive or toxic off-target effects in drug candidates.

Chiral HPLC Methodology
Direct separation of the free amino alcohol can be challenging due to lack of UV

chromophores. Derivatization is the standard protocol.

Protocol: GITC Derivatization

Reagent: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).

Reaction: React 1 mg of sample with GITC in acetonitrile/triethylamine for 30 mins.

Mechanism: Forms stable thiourea diastereomers.

Separation: C18 Reverse Phase Column (e.g., Agilent Zorbax Eclipse).

Mobile Phase: Phosphate buffer (pH 3.0) / Methanol gradient.

Detection: UV 254 nm (GITC provides the chromophore).

Result: The (S,S)-diastereomer elutes distinctly from the (R,S)-diastereomer.

Absolute Configuration via Mosher's Method
To independently verify the absolute configuration without a reference standard, use 1H NMR

analysis of Mosher's amides.
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Procedure: React the amino alcohol with both (R)- and (S)-MTPA-Cl (Mosher's acid

chloride).

Analysis: Compare the chemical shift differences (Δδ = δS - δR) of the protons adjacent to

the chiral center. The sign of Δδ allows assignment of the configuration based on the Mosher

model.

Part 3: Impurity Profiling & Stability[1]
Synthetic Impurity Pathways
The synthesis typically involves the reduction of (S)-cyclopropylglycine or its ester. Common

impurities include:

Over-Reduction Products: Reduction of the cyclopropyl ring (rare with borohydrides, possible

with catalytic hydrogenation) leads to (S)-2-amino-pentanol derivatives.

Ring-Opened Acid Degradants: Exposure to strong acids (HCl/H₂SO₄) during workup can

open the cyclopropyl ring to form homoallylic alcohols.

Racemization: Occurs if the precursor (S)-cyclopropylglycine is subjected to harsh basic

conditions or high temperatures prior to reduction.

Stability Diagram (Graphviz)
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Figure 1: Stability profile of (S)-2-amino-2-cyclopropylethanol. The cyclopropyl ring is the

most labile structural feature under acidic conditions.
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Part 4: Analytical Workflow for QC
To ensure "Self-Validating" protocols, the following workflow is recommended for incoming raw

material release:

Identity Check: 1H NMR (D₂O exchange) to confirm structure and absence of ring-opening.

Chiral Purity: GITC-derivatized HPLC (Target: >98% ee).

Chemical Purity: GC-MS (for volatile organic impurities) or LC-MS (for non-volatiles).

Water Content: Karl Fischer titration (Amino alcohols are hygroscopic).

Workflow Diagram
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Figure 2: Quality Control Decision Tree for (S)-2-amino-2-cyclopropylethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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